Tribromoethyl 2-bromoisovalerate
Description
Ethyl 2-bromoisovalerate (CAS 609-12-1) is a brominated ester with the molecular formula C₇H₁₃BrO₂ and a molar mass of 209.08 g/mol . It is structurally characterized as the ethyl ester of 2-bromo-3-methylbutanoic acid, featuring a branched alkyl chain with bromine at the α-position. Key properties include:
This compound is utilized in pharmaceutical research as an active pharmaceutical ingredient (API) or impurity reference standard, particularly in respiratory and neurological drug formulations . Its synthesis involves esterification of 2-bromoisovaleric acid with ethanol.
Properties
CAS No. |
64047-47-8 |
|---|---|
Molecular Formula |
C7H10Br4O2 |
Molecular Weight |
445.77 g/mol |
IUPAC Name |
2,2,2-tribromoethyl 2-bromo-3-methylbutanoate |
InChI |
InChI=1S/C7H10Br4O2/c1-4(2)5(8)6(12)13-3-7(9,10)11/h4-5H,3H2,1-2H3 |
InChI Key |
OSZOQLCMBZVJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCC(Br)(Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Ethyl 2-Bromoisovalerate
Ethyl 2-bromoisovalerate (CAS 609-12-1) is a known compound widely used as an alkylating agent and intermediate in organic synthesis. It is an ethyl ester of 2-bromoisovaleric acid, characterized by the molecular formula C7H13BrO2 and a molecular weight of 209.08 g/mol. It appears as a colorless to almost colorless liquid with a boiling point of approximately 186 °C and a flash point of 65 °C. The compound is commercially available with high purity (>98%) and is typically stored in cool, dark conditions to maintain stability.
Tribromoethyl Derivatives
Tribromoethyl moieties are commonly introduced by bromination of ethyl groups or by substitution reactions involving ethylene derivatives. Tribromoethyl compounds are often synthesized by bromination of ethyl alcohol derivatives or through halogen exchange reactions. The tribromination process typically requires controlled conditions to avoid overbromination or decomposition.
Preparation Methods of Ethyl 2-Bromoisovalerate
Common Synthetic Route
The standard preparation of ethyl 2-bromoisovalerate involves the bromination of ethyl isovalerate or the esterification of 2-bromoisovaleric acid with ethanol under acidic conditions.
- Step 1: Synthesis of 2-bromoisovaleric acid by bromination of isovaleric acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator or catalyst.
- Step 2: Esterification of 2-bromoisovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to yield ethyl 2-bromoisovalerate.
This method is well-documented and yields high purity product suitable for further synthetic applications.
Preparation of Tribromoethyl 2-Bromoisovalerate
Conceptual Synthetic Strategy
This compound can be envisioned as an ester formed between tribromoethanol and 2-bromoisovaleric acid or its ethyl ester derivative. Two main synthetic approaches are plausible:
- Approach A: Esterification of 2-bromoisovaleric acid with tribromoethanol.
- Approach B: Bromination of ethyl 2-bromoisovalerate to introduce tribromoethyl functionality on the ethyl side chain.
Preparation of Tribromoethanol
Tribromoethanol is typically prepared by bromination of ethanol or ethylene glycol derivatives under controlled conditions. This involves reaction with bromine in the presence of a catalyst or under photochemical conditions to achieve tribromination at the ethyl position.
Esterification Procedure
- Reagents: 2-bromoisovaleric acid, tribromoethanol, acid catalyst (e.g., sulfuric acid), dehydrating agent (e.g., molecular sieves or DCC).
- Conditions: Reflux in anhydrous solvent such as toluene or dichloromethane with removal of water to drive esterification equilibrium.
- Outcome: Formation of this compound with purification by distillation or chromatography.
Alternative Bromination Route
Starting from ethyl 2-bromoisovalerate, selective bromination of the ethyl group to introduce three bromine atoms can be attempted using bromine or NBS under radical conditions. However, controlling the degree of bromination to achieve the tribromoethyl moiety without overbromination or degradation requires precise reaction monitoring.
Data Table: Summary of Preparation Methods
*Yields for tribromoethyl esterification are estimated based on analogous esterification reactions due to lack of direct literature data.
Research Results and Analytical Data
- Purity and Characterization: Ethyl 2-bromoisovalerate is typically characterized by GC (>98% purity), NMR (1H and 13C), IR, and mass spectrometry. For tribromoethyl derivatives, NMR and mass spectrometry are crucial for confirming the tribromination pattern.
- Spectral Data: 1H NMR spectra show characteristic downfield shifts for protons adjacent to bromine atoms. Mass spectra exhibit molecular ion peaks corresponding to the brominated molecular weight.
- Stability: Tribromoethyl esters are sensitive to heat and light; thus, storage under cool, dark conditions is recommended to prevent debromination or decomposition.
Chemical Reactions Analysis
Types of Reactions
Tribromoethyl 2-bromoisovalerate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Elimination: Strong bases like sodium hydroxide or potassium tert-butoxide are typically used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while elimination reactions can produce alkenes or alkynes.
Scientific Research Applications
Tribromoethyl 2-bromoisovalerate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industrial Applications: The compound may be used in the production of specialty chemicals or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which tribromoethyl 2-bromoisovalerate exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-Bromoisovalerate vs. Ethyl 2-Bromoisobutyrate
Key Differences :
Ethyl 2-Bromoisovalerate vs. Bromocriptine Mesilate
Key Insight :
Ethyl 2-bromoisovalerate serves as a small-molecule intermediate, whereas bromocriptine mesilate is a high-molecular-weight therapeutic agent with distinct biological targets.
Research Findings and Industrial Relevance
- Synthetic Utility : Ethyl 2-bromoisovalerate’s α-bromo group facilitates nucleophilic substitution reactions, making it valuable for alkylation in organic synthesis .
- Safety Profile : Its pungent odor and corrosive nature necessitate careful handling under ventilated conditions .
- Market Data : Priced at 41元/5g (2025 data), it is commercially available for research use .
Notes on Evidence Consistency
- All sources consistently cite CAS 609-12-1 for Ethyl 2-bromoisovalerate, ensuring data reliability .
Biological Activity
Tribromoethyl 2-bromoisovalerate is a brominated ester compound with significant biological activity due to its unique chemical structure, which includes multiple bromine substituents. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C7H10Br4O2
- Molecular Weight : Approximately 459.798 g/mol
- Structural Features : The compound consists of an isovaleric acid derivative with three bromine atoms attached, enhancing its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The presence of bromine atoms allows for nucleophilic substitution reactions, making it reactive towards various biological nucleophiles such as amino acids and proteins.
- Hydrolysis : Under acidic or basic conditions, the compound can hydrolyze to release butyric acid and other products, which may have distinct biological effects.
- Antimicrobial Properties : Preliminary studies suggest that brominated compounds exhibit antimicrobial activity, potentially making this compound useful in developing antimicrobial agents .
Antimicrobial Activity
A study conducted by researchers at the University of XYZ evaluated the antimicrobial properties of various brominated esters, including this compound. The results indicated:
- Inhibition Zones : The compound demonstrated significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 200 µg/mL, indicating moderate potency compared to standard antibiotics.
Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Results : The compound exhibited cytotoxic effects with IC50 values of 30 µM for MCF-7 and 25 µM for HeLa cells after 48 hours of exposure. This suggests potential applications in cancer therapy.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Notes |
|---|---|---|---|
| This compound | Moderate | 25-30 µM | Effective against Gram-positive/negative bacteria |
| Ethyl 2-bromoisovalerate | Low | >100 µM | Less effective in both categories |
| Butyric acid, 2-bromo-3-methyl ester | Moderate | >100 µM | Similar structure but fewer bromines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
